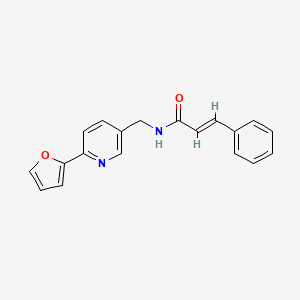

N-((6-(furan-2-yl)pyridin-3-yl)methyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c22-19(11-9-15-5-2-1-3-6-15)21-14-16-8-10-17(20-13-16)18-7-4-12-23-18/h1-13H,14H2,(H,21,22)/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCNDLAXYAZXPV-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)cinnamamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.

Coupling of the Furan and Pyridine Rings: The furan and pyridine rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Formation of the Cinnamamide Moiety: The cinnamamide moiety can be introduced through an amide coupling reaction between a cinnamic acid derivative and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-2-yl)pyridin-3-yl)methyl)cinnamamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : The compound serves as a lead structure for developing new drugs, particularly in targeting cancer and inflammatory diseases. Its structural analogs have shown promising anticancer activity against various cell lines, indicating potential therapeutic applications in oncology .

- Neuroprotective Agents : Research indicates that derivatives of cinnamamide compounds may exhibit neuroprotective effects, particularly in models of ischemic stroke, enhancing neuronal survival rates under stress conditions .

-

Materials Science

- Building Blocks for Novel Materials : The compound can be utilized as a precursor in synthesizing new materials with specific electronic and optical properties. Its unique structure allows for modifications that can tailor the properties of the resulting materials for various applications.

-

Organic Synthesis

- Intermediate in Organic Reactions : N-((6-(furan-2-yl)pyridin-3-yl)methyl)cinnamamide acts as an intermediate in the synthesis of more complex organic molecules. The compound can undergo various reactions, including amide coupling and cyclization, facilitating the development of other pharmacologically active compounds.

- Biological Research

Case Studies

- Anticancer Activity Evaluation :

- Neuroprotective Effects :

Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Lead compound for drug development targeting cancer and inflammation | Promising anticancer activity observed against various cell lines |

| Materials Science | Building block for novel materials with electronic/optical properties | Unique structure allows for tailored modifications |

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Facilitates development of pharmacologically active compounds |

| Biological Research | Study interactions between small molecules and biological targets | Aids understanding of cellular processes |

Mechanism of Action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. The furan and pyridine rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cinnamamide moiety can also interact with proteins and nucleic acids, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares key analogs based on structural features, synthesis, and biological activity, as inferred from the evidence:

2.1. Pyridine-Carboxamide Derivatives

- Compound 43 (6-((4-Fluorobenzyl)(methyl)amino)-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)pyrimidine-4-carboxamide): Structure: Features a pyrimidine-carboxamide scaffold linked to a pyridine-piperazine group. Activity: Demonstrated antitubercular activity with an MIC of 0.24 µM against M. tuberculosis . Key Differences: Lacks the furan and cinnamamide groups present in the target compound, which may reduce π-π stacking or metabolic stability compared to the fused furan-pyridine system .

- Compound 44 (N-(4-(4-Acetylpiperazin-1-yl)phenyl)-6-(methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)pyrimidine-4-carboxamide): Structure: Incorporates a trifluoromethylpyridine group and acetylpiperazine. Activity: Higher metabolic stability (t₁/₂ > 60 min in human liver microsomes) due to the CF₃ group, but lower antitubercular potency (MIC = 1.56 µM) compared to Compound 43 . Key Differences: The trifluoromethyl group enhances lipophilicity, whereas the target compound’s furan may improve electronic interactions with targets .

2.2. Chloropyridine Derivatives

- N-((6-Chloropyridin-3-yl)methyl)-N'-cyano-N-methylacetimidamide (CAS 221146-31-2): Structure: Chloropyridine core with a cyanoacetimidamide side chain. Application: Likely used as an intermediate in agrochemicals or pharmaceuticals.

- 1-((6-Chloropyridin-3-yl)methyl)piperazine (CAS 1135439-04-1): Structure: Chloropyridine linked to a piperazine group. Application: Potential CNS drug candidate due to piperazine’s blood-brain barrier permeability. Key Differences: The lack of a carboxamide or furan moiety reduces its versatility in hydrogen bonding compared to the target compound .

2.3. Furopyridine Analogs

- 6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide :

- Structure : Furopyridine core with fluorophenyl and pyrimidine groups.

- Synthesis : Prepared via coupling reactions using HATU-like reagents, similar to methods applicable for the target compound .

- Key Differences : The addition of a pyrimidine-cyclopropane group may enhance target specificity but complicate synthesis compared to the simpler cinnamamide group .

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound this compound consists of a cinnamamide backbone with a furan-pyridine moiety, which is believed to contribute to its biological effects. The molecular formula is C14H14N2O, and it exhibits properties typical of both cinnamamide derivatives and heterocyclic compounds.

Anticancer Activity

Cytotoxicity and Mechanisms

Numerous studies have demonstrated the cytotoxic potential of cinnamamide derivatives against various cancer cell lines. For instance, compounds structurally similar to this compound have shown significant antiproliferative activity against HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer) cell lines, with IC50 values ranging from 10.28 µg/mL to lower than 1 µg/mL depending on the substituents present on the aromatic rings .

A recent study highlighted that modifications in the structure, such as substituting chlorine with fluorine, enhanced anticancer activity due to improved interactions with target proteins involved in cell proliferation . The mechanism of action often involves induction of apoptosis through activation of caspases and inhibition of key signaling pathways like ERK1/2 .

Table 1: Anticancer Activity Overview

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10.28 | Apoptosis induction via caspase activation |

| MCF7 | <1 | Inhibition of ERK1/2 signaling |

| A549 | 8.107 | Antiproliferative effects |

Neuroprotective Effects

In addition to anticancer properties, this compound has been explored for neuroprotective effects. Cinnamic acid derivatives have been shown to improve neuronal survival rates under conditions mimicking ischemic stroke, suggesting potential applications in neurodegenerative diseases .

Mechanisms Involved

The neuroprotective mechanisms are thought to involve modulation of oxidative stress markers and enhancement of cellular antioxidant defenses. Studies indicate that such compounds can significantly increase the survival rates of neurons subjected to oxygen-glucose deprivation (OGD), outperforming standard treatments like edaravone .

Case Studies and Research Findings

A study focusing on structural modifications of cinnamamide derivatives revealed that specific substitutions can dramatically influence biological activity. For instance, derivatives with furan or thiophene rings exhibited enhanced neuroprotective properties compared to their benzene counterparts .

Another important aspect is the assessment of genotoxicity, where compounds similar to this compound were evaluated for their safety profile. The results indicated low genotoxic potential, making these compounds promising candidates for further therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.